molecular formula C17H15N5OS B5560177 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B5560177
M. Wt: 337.4 g/mol
InChI Key: GGOAOQCDKFJJPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamides and related compounds involves strategic chemical reactions that introduce various functional groups, enhancing the molecule's activity and specificity. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists highlight the nuanced approach needed to achieve desired molecular configurations and biological activity (Barlow et al., 1991; Costello et al., 1991)^1^^2^.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of compounds. The crystal structure analysis of related compounds, such as N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophényl)acétamide, provides insights into the molecular geometry, bonding patterns, and potential interaction sites, which are vital for designing molecules with specific properties (Rodier et al., 1993)^3^.

Chemical Reactions and Properties

The chemical reactivity of acetamides and related molecules is influenced by their functional groups. For example, the Mannich reaction has been utilized in synthesizing N,S-containing heterocycles, demonstrating the versatility of acetamides in forming complex heterocyclic structures (Dotsenko et al., 2007)^4^.

Physical Properties Analysis

The physical properties of compounds, such as solubility and melting points, are determined by their molecular structure. For instance, the synthesis and properties of fluorinated polyimides derived from novel diamine monomers illustrate how structural modifications can significantly alter material properties like solubility and thermal stability (Madhra et al., 2002)^5^.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are critical for understanding how a molecule interacts in different environments. The study of reactions of methyl ketones and (hetero)arylcarboxamides highlights the chemical versatility of acetamide derivatives in synthesizing pyridines, demonstrating the influence of chemical structure on reactivity and product formation (Prek et al., 2015)^6^.

Scientific Research Applications

Heterocyclic Synthesis

Thiourea derivatives, such as thioureido-acetamides, have been identified as precursors for the synthesis of various heterocycles through cascade reactions, demonstrating their importance in organic synthesis. These compounds facilitate the production of heterocycles like 2-iminothiazoles, thioparabanic acids, and others with high atom economy, highlighting their potential in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Anticonvulsant Activity

Research on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives has explored their potential as anticonvulsants. The study of their interaction with anticonvulsant biotargets through molecular docking methods and in vivo evaluations indicates moderate anticonvulsant activity, suggesting a path for developing new therapeutic agents (Severina et al., 2020).

Insecticidal Applications

Pyridine derivatives, including those related to the specified chemical compound, have been investigated for their insecticidal activity. Studies have shown that certain pyridine derivatives possess significant aphidicidal activities, offering a foundation for the development of new insecticides (Bakhite et al., 2014).

Heterocyclic Building Blocks

Compounds related to 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide serve as versatile building blocks in heterocyclic synthesis. For instance, enaminones have been employed to create nicotinic acid and thienopyridine derivatives, emphasizing the role of these compounds in synthesizing complex heterocycles (Abdel-Khalik et al., 2004).

Antimicrobial Agents

New heterocycles incorporating pyridine, pyrrole, and thiazole moieties, derived from key intermediates similar to the specified acetamide, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of such derivatives as antimicrobial agents, contributing to the search for new treatments for infectious diseases (Bondock et al., 2008).

Mechanism of Action

This compound acts as a potent adenosine a2b receptor agonist. It displays selectivity for a2b over a1, a2a and a3 receptors . This means that it can bind to a2b receptors and activate them, leading to various physiological effects.

Future Directions

Given its potential as an adenosine a2b receptor agonist and its cardioprotective properties, this compound could be further studied for potential therapeutic applications, particularly in conditions related to heart disease and immune response .

properties

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-10-3-4-11(2)14(5-10)21-15(23)9-24-17-13(8-19)6-12(7-18)16(20)22-17/h3-6H,9H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOAOQCDKFJJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

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